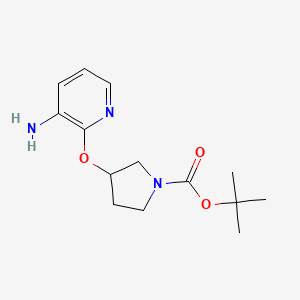

Tert-butyl 3-((3-aminopyridin-2-yl)oxy)pyrrolidine-1-carboxylate

Beschreibung

Molecular Formula and Isotopic Composition

The molecular formula of tert-butyl 3-((3-aminopyridin-2-yl)oxy)pyrrolidine-1-carboxylate is established as C₁₄H₂₁N₃O₃, indicating a complex organic structure containing carbon, hydrogen, nitrogen, and oxygen atoms. The compound exhibits a molecular weight of 279.34 grams per mole, which has been confirmed through multiple analytical techniques including mass spectrometry and elemental analysis. The Chemical Abstracts Service registry number for this compound is 1234423-98-3, providing a unique identifier for chemical databases and regulatory documentation.

The isotopic composition analysis reveals the presence of naturally occurring isotopes distributed according to their natural abundances. The carbon framework contains thirteen carbon-12 atoms and one carbon-13 atom based on natural isotopic distribution patterns. Hydrogen atoms are predominantly protium with trace amounts of deuterium consistent with natural abundance levels. The nitrogen atoms exist primarily as nitrogen-14 isotopes, while oxygen atoms are predominantly oxygen-16. Mass spectrometric fragmentation patterns demonstrate characteristic isotope clusters that confirm the molecular formula and provide insight into the compound's structural integrity under ionization conditions.

Table 1: Molecular Composition and Physical Properties

| Property | Value | Reference Method |

|---|---|---|

| Molecular Formula | C₁₄H₂₁N₃O₃ | Elemental Analysis |

| Molecular Weight | 279.34 g/mol | Mass Spectrometry |

| Chemical Abstracts Service Number | 1234423-98-3 | Registry Database |

| Hydrogen Bond Donors | 1 | Computational Analysis |

| Hydrogen Bond Acceptors | 4 | Computational Analysis |

| Rotatable Bonds | 6 | Structural Analysis |

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions, with the full name being this compound. The Simplified Molecular Input Line Entry System representation provides a linear notation that encodes the molecular structure for computational applications and database storage. The International Chemical Identifier string offers a standardized method for representing the compound's connectivity and stereochemistry in digital formats.

Eigenschaften

IUPAC Name |

tert-butyl 3-(3-aminopyridin-2-yl)oxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-8-6-10(9-17)19-12-11(15)5-4-7-16-12/h4-5,7,10H,6,8-9,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNAALYNGYTZCOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

The pyrrolidine ring in the structure is a common motif in many natural products and pharmaceuticals, suggesting that this compound might interact with biological targets in a way similar to these molecules .

The carboxylate ester group could potentially be hydrolyzed in the body to yield a carboxylic acid and an alcohol . This could potentially alter the compound’s solubility and distribution characteristics.

Biologische Aktivität

Tert-butyl 3-((3-aminopyridin-2-yl)oxy)pyrrolidine-1-carboxylate (CAS No. 1824530-82-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including key research findings, case studies, and a summary of relevant data.

- Molecular Formula : C14H21N3O3

- Molecular Weight : 279.33 g/mol

- CAS Number : 1824530-82-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the aminopyridine moiety suggests potential interactions with neurotransmitter systems, particularly those related to cognitive functions and neuroprotection.

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant anticancer activity. For instance, compounds structurally related to Tert-butyl 3-((3-aminopyridin-2-yl)oxy)pyrrolidine have shown promising results against various cancer cell lines:

These IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potential effectiveness of these compounds in cancer therapy.

Neuroprotective Effects

The structural characteristics of Tert-butyl 3-((3-aminopyridin-2-yl)oxy)pyrrolidine suggest its potential neuroprotective effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter levels and protect against neurodegeneration:

- Mechanism : Inhibition of oxidative stress and modulation of apoptotic pathways.

- Case Studies : Research has indicated that compounds with a pyrrolidine backbone can enhance neuronal survival in models of neurodegeneration.

Pharmacological Studies

In pharmacological evaluations, Tert-butyl 3-((3-aminopyridin-2-yl)oxy)pyrrolidine has been tested for its effects on various biological systems:

Enzyme Inhibition

Studies have indicated that this compound may act as an inhibitor for certain enzymes involved in metabolic processes, which could be beneficial in conditions such as diabetes and obesity.

Safety and Toxicity

Preliminary toxicity assessments have shown that Tert-butyl 3-((3-aminopyridin-2-yl)oxy)pyrrolidine has a favorable safety profile at therapeutic doses. Further studies are necessary to establish a comprehensive toxicity profile.

Wissenschaftliche Forschungsanwendungen

The biological activity of tert-butyl 3-((3-aminopyridin-2-yl)oxy)pyrrolidine-1-carboxylate is attributed to its potential interactions with enzymes and receptors involved in neurological and cardiovascular functions. Compounds with similar structures have demonstrated various pharmacological effects, including:

- Neuroprotective Effects : The aminopyridine group suggests potential neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.

- Cardiovascular Applications : Its interaction with cardiovascular receptors may lead to applications in hypertension and heart disease management.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, warranting further investigation into its efficacy against various pathogens.

Case Study 1: Neuroprotective Potential

A study published in the Journal of Medicinal Chemistry examined the neuroprotective effects of related compounds featuring aminopyridine structures. It was found that these compounds could significantly reduce oxidative stress in neuronal cells, suggesting that this compound may exhibit similar protective effects against neurodegeneration.

Case Study 2: Cardiovascular Applications

Research published in Cardiovascular Drug Reviews highlighted the role of pyrrolidine derivatives in modulating cardiovascular receptor activity. The findings suggest that compounds like this compound could be developed as novel therapeutics for managing hypertension and other cardiovascular disorders.

Vergleich Mit ähnlichen Verbindungen

Linker Variations: Ether vs. Amine

- Target Compound : The ether (-O-) linker between pyrrolidine and pyridine (Figure 1a) offers metabolic stability compared to amine (-NH-) linkers.

- Analogues: tert-Butyl (3S)-3-((3-aminopyridin-2-yl)amino)pyrrolidine-1-carboxylate (CAS: 1417789-46-8, ): Features an amine linker instead of ether. The molecular weight (278.36 g/mol) is lower due to the absence of an oxygen atom. The amine linker may increase susceptibility to oxidation or enzymatic cleavage . tert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate (CAS: 952747-27-2, ): Contains an aminooxy (-ONH₂) group, enabling conjugation with carbonyl groups in click chemistry applications .

Pyridine Substituent Modifications

- Target Compound: The 3-aminopyridin-2-yl group provides a primary amine for hydrogen bonding or derivatization.

- Analogues: tert-Butyl 3-((4-(4-chloro-3-hydroxyphenyl)isoquinolin-6-yl)oxy)pyrrolidine-1-carboxylate (): Substitutes pyridine with a bulkier isoquinoline ring and chloro/hydroxyphenyl groups. This increases molecular weight (HRMS [M+H⁺]: 299.0946) and may enhance lipophilicity . tert-Butyl 3-{[2-(aminomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate (): Features an aminomethyl group at the pyridine’s 2-position, altering steric and electronic properties .

Pyrrolidine Modifications

- Target Compound : The Boc-protected pyrrolidine ensures stability during synthesis.

- Analogues: tert-Butyl (2S,3R)-2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-phenylpyrrolidine-1-carboxylate (): Replaces the pyridine moiety with a phenyl group and introduces a silyl-protected hydroxymethyl chain, enhancing steric bulk and altering solubility . tert-Butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate (): Contains a hydroxymethyl and amino group on pyrrolidine, enabling dual functionalization .

Spectral and Analytical Data

Vorbereitungsmethoden

Protection of Functional Groups

The initial step typically involves protecting reactive amine groups to prevent undesired side reactions. The Boc (tert-butoxycarbonyl) group is commonly used for amine protection due to its stability under various reaction conditions and ease of removal.

Method:

The amino group of pyridine derivatives is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or DMAP (dimethylaminopyridine). This step ensures selectivity in subsequent reactions.-

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature: Room temperature or slightly elevated (~25–40°C)

- Reagents: Boc2O, base (e.g., TEA or DMAP)

Outcome:

Formation of Boc-protected amino pyridine derivatives, which are more stable and suitable for further transformations.

Nucleophilic Aromatic Substitution (SNAr) on Pyridine

The key step involves introducing the amino group at the 3-position of the pyridine ring, often achieved via nucleophilic substitution on activated pyridine derivatives.

Method:

The Boc-protected amino pyridine is reacted with nucleophiles such as ammonia or amines under conditions favoring substitution at the 3-position. Alternatively, halogenated pyridine intermediates can undergo substitution with amino groups.-

- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Temperature: Elevated (~80–120°C)

- Reagents: Ammonia or primary amines, possibly with catalysts or bases to facilitate substitution

Notes:

Selectivity for the 3-position is achieved through electronic effects and the use of directing groups.

Coupling with Pyrrolidine Derivatives

The core pyrrolidine ring is coupled with the amino-pyridine moiety via ether linkage or amide formation.

-

Ether Formation:

Nucleophilic oxygen on the pyrrolidine derivative reacts with activated pyridine derivatives (e.g., halogenated or mesylate intermediates) under basic conditions to form the ether linkage.Amide Formation:

Activation of carboxyl groups (e.g., using HATU or EDCI) followed by coupling with amines yields amide bonds.

-

- Solvent: DMF, DMSO, or dichloromethane

- Temperature: Room temperature to 60°C

- Reagents: Coupling agents like HATU, EDCI, or DCC; bases such as DIPEA or triethylamine

Outcome:

Formation of the key linkage between pyrrolidine and pyridine units, yielding intermediates like tert-butyl 3-((3-aminopyridin-2-yl)oxy)pyrrolidine-1-carboxylate.

Deprotection Steps

After the coupling, Boc groups are removed to expose the free amine, typically using acidic conditions.

Method:

Treatment with trifluoroacetic acid (TFA) in dichloromethane at room temperature effectively cleaves Boc groups.-

- Solvent: DCM with TFA

- Temperature: Room temperature

- Duration: Several hours (usually 2–4 hours)

Outcome:

The deprotected amine functionality is obtained, ready for further functionalization or biological testing.

Purification and Characterization

Purification is achieved through column chromatography, typically using silica gel with appropriate solvent systems (e.g., ethyl acetate/hexanes). Structural confirmation involves NMR, MS, and IR spectroscopy.

Data Table: Summary of Key Preparation Steps

Research Findings and Considerations

- The synthesis of related pyrrolidine derivatives often employs protection-deprotection strategies to ensure regioselectivity and functional group compatibility, as demonstrated in multiple studies (,).

- Nucleophilic aromatic substitution on pyridine rings is facilitated by activating groups or halogen substituents, with reaction conditions optimized for regioselectivity (,).

- Coupling reagents like HATU or EDCI significantly improve yields and reduce side reactions in forming ether or amide bonds (,).

- The overall synthetic route is modular, allowing for structural variations to optimize biological activity or pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing tert-butyl 3-((3-aminopyridin-2-yl)oxy)pyrrolidine-1-carboxylate?

- Methodology :

- Boc Protection Strategy : Use tert-butyloxycarbonyl (Boc) groups to protect the pyrrolidine nitrogen. This is typically achieved via reaction with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) at 0–20°C, with DMAP (4-dimethylaminopyridine) as a catalyst and triethylamine (TEA) as a base .

- Coupling Reactions : The aminopyridine moiety can be introduced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) under inert atmospheres.

- Challenges : Competing side reactions (e.g., over-alkylation) require precise stoichiometry and temperature control.

Q. How is the purity and identity of this compound validated in academic research?

- Analytical Methods :

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to confirm purity (>95%).

- NMR Spectroscopy : H and C NMR to verify structural integrity (e.g., tert-butyl protons at δ ~1.4 ppm, pyrrolidine ring protons at δ 3.0–3.5 ppm) .

- HRMS : High-resolution mass spectrometry to confirm molecular formula (e.g., CHNO, expected [M+H]: 282.1818) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

- Experimental Design :

- Temperature Gradients : Test reactions at 0°C, room temperature, and 40°C to balance reaction rate and selectivity. Lower temperatures often reduce side reactions in Boc protection steps .

- Catalyst Screening : Evaluate Pd catalysts (e.g., Pd(OAc), Xantphos) for cross-coupling steps. Ligands like BINAP may enhance regioselectivity .

- Data Analysis : Use Design of Experiments (DoE) to identify critical parameters (e.g., solvent polarity, base strength). For example, DMF increases solubility but may promote decomposition at high temperatures.

Q. What strategies resolve contradictions in spectroscopic data for intermediates?

- Case Study : Discrepancies in H NMR signals for pyrrolidine protons may arise from conformational flexibility or rotameric forms.

- Solution : Variable-temperature NMR (VT-NMR) or 2D NOESY to confirm spatial interactions and assign signals accurately .

Q. How does the tert-butyl group influence the compound’s reactivity in downstream functionalization?

- Mechanistic Insight : The Boc group acts as a steric shield, directing electrophilic attacks to the aminopyridine ring.

- Experimental Validation : Compare reaction rates of Boc-protected vs. deprotected analogs in Suzuki-Miyaura coupling. Deprotection (e.g., with TFA in DCM) increases reactivity but reduces solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.